Thiazolo[4,5-d]pyrimidine-5,7-diol

Catalog No.
S707670
CAS No.
7464-09-7
M.F
C5H3N3O2S
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[4,5-d]pyrimidine-5,7-diol

CAS Number

7464-09-7

Product Name

Thiazolo[4,5-d]pyrimidine-5,7-diol

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N

SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

The exact mass of the compound Thiazolo[4,5-d]pyrimidine-5,7-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403360. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 7464-09-7) is a fused heterocyclic compound structurally analogous to natural purines like xanthine and guanine. Specifically, it is a 7-thia-isostere of purine, where the nitrogen atom at position 7 is replaced by a sulfur atom. This fundamental substitution creates a unique scaffold that serves as a versatile building block for synthesizing diverse libraries of bioactive molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents. Its established utility as a reactive chemical intermediate makes it a strategic starting material for drug discovery and materials science programs.

Substituting Thiazolo[4,5-d]pyrimidine-5,7-diol with its isomer, Thiazolo[5,4-d]pyrimidine, or with simpler purine analogs like allopurinol is often unviable for targeted synthesis. The specific [4,5-d] ring fusion imparts a distinct molecular geometry and electron distribution that dictates divergent synthetic possibilities and biological target specificity. For example, the [4,5-d] core is a preferred starting point for anticancer and antiviral agents, whereas the [5,4-d] isomer is a scaffold for adenosine receptor antagonists. This makes the choice of isomer a critical, non-interchangeable decision at the outset of a research program, as the scaffold itself defines the accessible chemical space and the likely therapeutic applications.

Validated Precursor for High-Yield Solid-Phase Synthesis of Derivative Libraries

The Thiazolo[4,5-d]pyrimidine scaffold is a proven and efficient core for the construction of large chemical libraries via solid-phase synthesis. A library of 36 distinct derivatives was successfully constructed with this core, achieving high average yields of 63–93% over a six-step synthetic sequence. This demonstrates the compound's processability and compatibility with established high-throughput synthesis workflows, a key advantage over less-studied or less-robust heterocyclic starting materials.

Evidence DimensionMulti-step Synthetic Yield
Target Compound Data63–93% average yield over 6 steps for a 36-member library based on the core scaffold.
Comparator Or BaselineStandard expectation for successful multi-step solid-phase organic synthesis (SPOS).
Quantified DifferenceAchieves high yields comparable to or exceeding typical benchmarks for complex heterocyclic library synthesis.
ConditionsMulti-step solid-phase synthesis protocol including Thorpe–Ziegler reaction, cyclization, and amination steps.

This high-yield potential in a multi-step, high-throughput format reduces reagent waste and purification costs, making it a cost-effective choice for library synthesis and hit-finding campaigns.

Isomer-Specific Scaffold for Anticancer vs. Neurological Drug Discovery

The selection between isomeric Thiazolo[4,5-d]pyrimidine and Thiazolo[5,4-d]pyrimidine scaffolds is a critical procurement decision that dictates the direction of a drug discovery program. The Thiazolo[4,5-d]pyrimidine core of the target compound is extensively documented as a precursor for anticancer agents, particularly kinase inhibitors. In contrast, the isomeric Thiazolo[5,4-d]pyrimidine scaffold is preferentially used to develop high-affinity antagonists for adenosine A1 and A2A receptors, targeting neurological conditions. This clear divergence in downstream applications makes the two scaffolds non-interchangeable.

Evidence DimensionPrimary Therapeutic Application of Derivatives
Target Compound DataScaffold for anticancer, antiviral, and anti-inflammatory agents.
Comparator Or BaselineIsomeric Thiazolo[5,4-d]pyrimidine scaffold: Precursor for adenosine A1/A2A receptor antagonists (neurology, depression).
Quantified DifferenceQualitatively distinct therapeutic development paths based on scaffold isomerism.
ConditionsReview of multiple medicinal chemistry programs and synthesized compound libraries.

Selecting this specific [4,5-d] isomer provides a direct and validated route for developing kinase inhibitors and other anticancer agents, avoiding the misaligned development path associated with its [5,4-d] counterpart.

Access to Photophysically Active Systems for Probe Development

The thiazolo-fused heterocyclic core provides access to derivatives with useful photophysical properties, including fluorescence, which are absent in common purine analogs like allopurinol. While data for the parent diol is limited, related thiazolopyrimidine and thiazolo[5,4-d]thiazole systems are known to form the basis of fluorescent materials spanning the visible spectrum from blue to orange-red. This inherent potential makes the Thiazolo[4,5-d]pyrimidine scaffold a suitable starting point for developing novel fluorescent probes, sensors, or organic electronic materials, an application not accessible with non-emissive purine isosteres.

Evidence DimensionPotential for Fluorescence
Target Compound DataDerivatives of the broader thiazolopyrimidine class exhibit fluorescence across the visible spectrum.
Comparator Or BaselineAllopurinol: A non-fluorescent purine analog.
Quantified DifferenceQualitative difference in photophysical properties, enabling applications in fluorescence-based assays and materials.
ConditionsSolid-state and solution-phase photoluminescence studies of related thiazole-fused heterocycles.

For researchers developing novel molecular probes or functional materials, this scaffold provides a synthetically accessible entry point to photophysically active compounds, unlike common, non-fluorescent biological analogs.

Core Building Block for Anticancer Drug Discovery Programs

This compound is the right choice as a starting scaffold for medicinal chemistry programs aimed at synthesizing novel kinase inhibitors, antiproliferative agents, or other anticancer therapeutics, leveraging the validated pathway of the [4,5-d] isomeric core.

Starting Material for High-Throughput Synthesis of Screening Libraries

Due to its proven compatibility with high-yield, multi-step solid-phase synthesis, this compound is ideal for procurement by organizations focused on combinatorial chemistry and the generation of large, diverse libraries for high-throughput screening (HTS).

Parent Scaffold for Novel Fluorescent Heterocyclic Probes

Researchers in materials science or chemical biology can use this compound as a foundational structure for creating new series of fluorescent dyes or molecular probes, capitalizing on the photophysical potential of the thiazole-fused pyrimidine system.

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7464-09-7

Wikipedia

Thiazolo[4,5-d]pyrimidine-5,7-diol

Dates

Last modified: 08-15-2023

Explore Compound Types